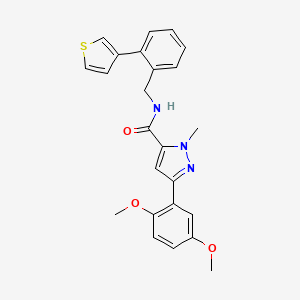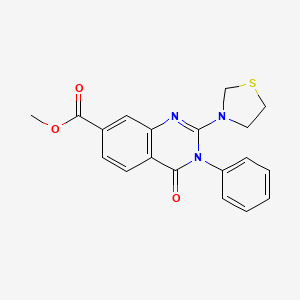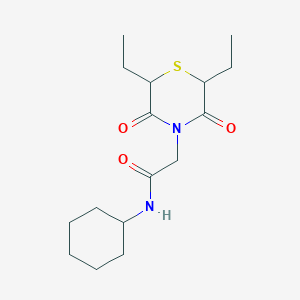
N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide” is a complex organic compound. It contains a cyclohexyl group, which is a cyclic hydrocarbon group consisting of six carbon atoms in a ring . It also contains an acetamide group, which is a functional group consisting of an acyl group bonded to nitrogen . The compound also features a 3,5-dioxothiomorpholin-4-yl group, which is a type of heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The cyclohexyl group would likely adopt a chair conformation, which is the most stable conformation for cyclohexane . The other groups would be arranged around this central structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Again, without specific information on this compound, it’s not possible to provide these details .Applications De Recherche Scientifique
Polymerization Catalysts
N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide: (let’s call it “Compound X” for brevity) has been investigated as a catalyst for ethylene polymerization. Researchers have prepared nickel complexes containing Compound X and explored their activity in ethylene polymerization. Notably, these complexes exhibit moderate to high catalytic activity, with the cyclohexyl-containing complex showing promising results . These findings open up possibilities for designing efficient polymerization catalysts.
High-Molecular-Weight Polyethylene Elastomers
When Compound X is combined with specific activators (such as EtAlCl2, Et2AlCl, or MAO), it leads to the production of high-molecular-weight polyethylene elastomers. These elastomers have a molecular weight of approximately 1 million g/mol and narrow dispersity. The resulting polyethylenes exhibit branching density between 73 and 104 per 1000 carbon atoms. The choice of activator and reaction temperature significantly influences the outcome .
Organometallic Chemistry
Compound X belongs to the class of N,N-bis(aryl)butane-2,3-diimines. These compounds have been extensively studied in organometallic chemistry. Researchers have explored various developments related to their synthesis, properties, and reactivity. The unique structure of Compound X makes it an interesting candidate for further investigations in this field .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Although not directly related to Compound X, NMR spectroscopy plays a crucial role in characterizing organic compounds. Researchers use 1H and 13C NMR spectra to analyze molecular structures, study chemical shifts, and determine connectivity. While Compound X itself has not been specifically studied using NMR, this technique remains essential in understanding its behavior and interactions .
Crystallography and Structural Analysis
Compound X has been synthesized and characterized by spectroscopic data and X-ray diffraction analysis. Its crystal structure reveals valuable information about its conformation, packing, and intermolecular interactions. Such studies contribute to our understanding of the compound’s properties and potential applications .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-3-12-15(20)18(16(21)13(4-2)22-12)10-14(19)17-11-8-6-5-7-9-11/h11-13H,3-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJPTIIJIIPTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




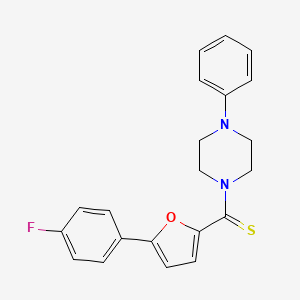
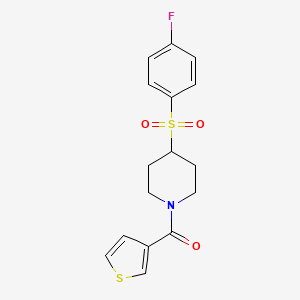

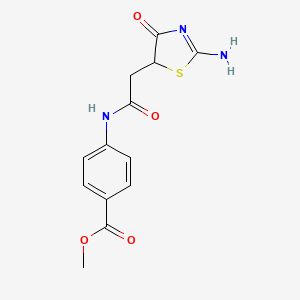


![8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2699437.png)
![3-[1-(4-Fluorosulfonyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B2699438.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B2699439.png)
